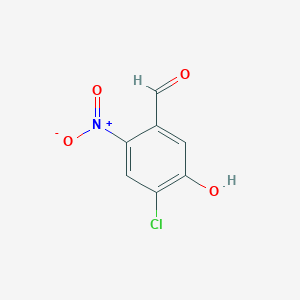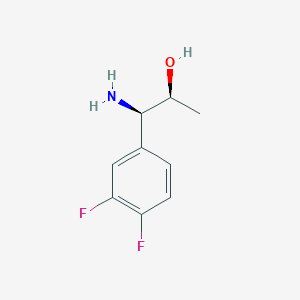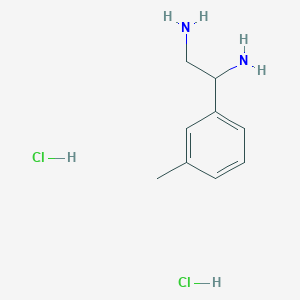
1-m-Tolylethane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)ethane-1,2-diamine 2HCl is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 3-methylphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 3-methylbenzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Methylphenyl)ethane-1,2-diamine 2HCl can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Primary amines.
Substitution: Substituted diamines or amides.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)ethane-1,2-diamine 2HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The exact pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methylphenyl)ethane-1,2-diamine
- 1-(4-Methylphenyl)ethane-1,2-diamine
- 1-(3-Chlorophenyl)ethane-1,2-diamine
Uniqueness
1-(3-Methylphenyl)ethane-1,2-diamine 2HCl is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in different reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H16Cl2N2 |
|---|---|
Peso molecular |
223.14 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-3-2-4-8(5-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H |
Clave InChI |
OURAUJPRCMMMFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



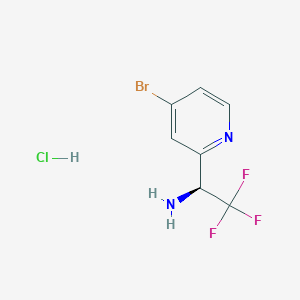
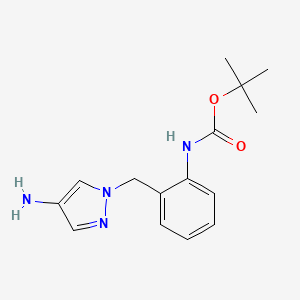

![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
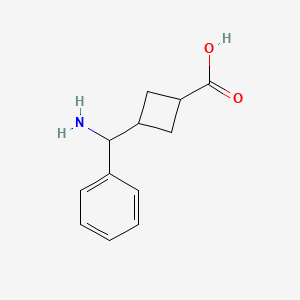

![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)

![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
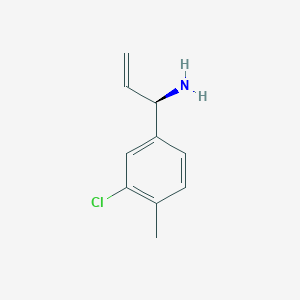
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
